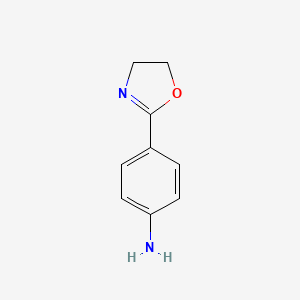

4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTGVXOSFVZIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10329799 | |

| Record name | 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54472-46-7 | |

| Record name | 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline: A Comprehensive Guide to Synthesis and Characterization

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed exploration of the synthesis and characterization of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of both a reactive aniline group and a stable oxazoline heterocycle makes it a versatile building block for the development of novel therapeutics and functional materials.[1][2] Oxazoline derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-HIV-1, and antihypertensive properties, and serve as crucial ligands in asymmetric synthesis.[1] This document offers a robust, field-proven protocol for its preparation and a systematic approach to its structural verification.

Part 1: The Synthetic Pathway—From Nitrile to Oxazoline

The synthesis of 2-aryl-2-oxazolines from aromatic nitriles is a well-established and efficient method for constructing this heterocyclic system.[3][4] The core of this transformation is the catalyzed [or uncatalyzed] condensation reaction between an aryl nitrile and a 2-amino alcohol. For the synthesis of the title compound, 4-aminobenzonitrile serves as the aromatic nitrile precursor and 2-aminoethanol (monoethanolamine) provides the backbone for the oxazoline ring.[5]

Causality of Experimental Design

The chosen synthetic strategy is predicated on the electrophilic nature of the nitrile carbon and the nucleophilic character of both the amino and hydroxyl groups of 2-aminoethanol. The reaction proceeds via a two-step mechanism:

-

Initial Nucleophilic Attack: The amino group of 2-aminoethanol attacks the nitrile carbon of 4-aminobenzonitrile. This step is often the rate-limiting step and can be facilitated by a catalyst that activates the nitrile group.

-

Intramolecular Cyclization: The intermediate amidine undergoes a subsequent intramolecular nucleophilic attack by the hydroxyl group, leading to the formation of the five-membered dihydrooxazole ring and the elimination of ammonia.

Various catalytic systems, including those based on ruthenium, palladium, and copper, have been developed to enhance reaction rates and yields.[1][4][5] However, catalyst-free methods using ionic liquids or high temperatures have also proven effective, offering a greener alternative.[3][4] The protocol detailed below utilizes a ruthenium(II) complex, which has demonstrated high efficiency for this transformation.[5]

Experimental Workflow: Synthesis

The following diagram outlines the key stages in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established literature procedures.[5]

Materials & Reagents:

-

4-Aminobenzonitrile (CAS 873-74-5)[6]

-

2-Aminoethanol (Monoethanolamine, CAS 141-43-5)

-

Ruthenium(II) catalyst (e.g., [RuCl(CO)(PPh₃)₂(2-((2,6-dimethylphenylimino)methyl)quinolin-8-ol)])[5]

-

Ethyl Acetate (EtOAc), anhydrous

-

Petroleum Ether, anhydrous

-

Silica Gel for column chromatography (230-400 mesh)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel, add 4-aminobenzonitrile (1.0 mmol), 2-aminoethanol (3.0 mmol, a 3-fold excess is used to drive the reaction equilibrium forward), and the Ruthenium(II) catalyst (4 mol%).

-

Reaction Execution: Stir the heterogeneous mixture under an inert atmosphere (e.g., nitrogen or argon) and heat to 90 °C in an oil bath for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Isolation of Crude Product: Dilute the reaction mixture with ethyl acetate (10 mL). The solid catalyst is insoluble and can be recovered by filtration. Wash the collected solid catalyst with additional ethyl acetate.

-

Concentration: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude residue.

-

Purification: Purify the resulting residue by column chromatography on silica gel. The recommended eluent system is a 1:1 mixture of petroleum ether and ethyl acetate.[5]

-

Final Product: Collect the fractions containing the desired product (monitored by TLC). Combine the pure fractions and concentrate under reduced pressure to yield this compound as the final product.

Part 2: Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system for structural confirmation. The molecular formula of the target compound is C₉H₁₀N₂O, with a corresponding molecular weight of 162.19 g/mol .[5][7][8]

Characterization Workflow

The following diagram illustrates the logical flow for the comprehensive characterization of the synthesized product.

Caption: Systematic workflow for the characterization of the final product.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for this compound based on its chemical structure and data from analogous compounds.

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ 7.6-7.8 ppm (d, 2H): Aromatic protons ortho to the oxazoline group. δ 6.6-6.8 ppm (d, 2H): Aromatic protons meta to the oxazoline group. δ ~4.4 ppm (t, 2H): -O-CH₂- protons of the oxazoline ring. δ ~4.0 ppm (t, 2H): -N-CH₂- protons of the oxazoline ring. δ ~4.2 ppm (s, 2H): -NH₂ protons (broad singlet, may be exchangeable with D₂O). | The aromatic protons will exhibit a characteristic AA'BB' splitting pattern. The oxazoline methylene protons will appear as triplets due to coupling with each other. The aniline protons are typically a broad singlet.[9][10] |

| ¹³C NMR | δ ~165 ppm: C=N carbon of the oxazoline ring. δ ~150 ppm: Aromatic carbon attached to the amino group. δ ~128-130 ppm: Aromatic carbons ortho to the oxazoline. δ ~115 ppm: Aromatic carbons meta to the oxazoline. δ ~112 ppm: Aromatic carbon attached to the oxazoline. δ ~67 ppm: -O-CH₂- carbon of the oxazoline ring. δ ~55 ppm: -N-CH₂- carbon of the oxazoline ring. | The chemical shifts are indicative of the specific electronic environments of each carbon atom in the molecule. The C=N carbon is significantly downfield. |

| IR Spectroscopy | 3450-3300 cm⁻¹ (two bands): N-H stretching of the primary amine. 3100-3000 cm⁻¹: Aromatic C-H stretching. ~1640-1660 cm⁻¹: C=N stretching of the oxazoline ring.[11][12] ~1620 cm⁻¹: N-H scissoring of the amine. ~1250 cm⁻¹: C-N stretching. ~1050 cm⁻¹: C-O stretching. | Each functional group has a characteristic absorption frequency in the infrared spectrum, allowing for their definitive identification. |

| Mass Spectrometry | [M]⁺ at m/z = 162.19: The molecular ion peak corresponding to the exact mass of the compound. | Mass spectrometry confirms the molecular weight of the synthesized compound. Fragmentation patterns can provide further structural information.[13] |

Conclusion and Future Outlook

This guide outlines a reliable and verifiable methodology for the synthesis and characterization of this compound. The protocol's success hinges on careful execution of the reaction and purification steps, followed by systematic spectroscopic analysis to confirm the final structure. The title compound is an exceptionally valuable intermediate. The primary amine functionality serves as a versatile handle for further chemical modification, such as diazotization followed by coupling reactions or amide bond formation, opening avenues for the creation of extensive libraries of novel compounds for drug discovery and materials science applications.[14][15]

References

-

Prasad, A. S., & Satyanarayana, B. (2012). Synthesis of aryl 2-oxazolines from aromatic nitriles and aminoalcohols using magnetically recoverable Pd/Fe3O4. Der Pharma Chemica, 4(1), 93-99. Retrieved from [Link]

-

Patel, H., Vala, P., Ravat, N., & Vyas, K. (2023). Catalyst free, one-pot green synthesis of 2-aryl-2-oxazoline derivatives from aryl nitrile using ionic liquid. Taylor & Francis Online. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. organic-chemistry.org. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxazoline. en.wikipedia.org. Retrieved from [Link]

-

Safaei-Ghomi, J., & Masoomi, R. (n.d.). IR spectrum of 3'-(2-pyridyl)isoxazoline[4',5':1,2]fullerene. ResearchGate. Retrieved from [Link]

-

Knochel, P., et al. (n.d.). Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines. europepmc.org. Retrieved from [Link]

-

Nyquist, R. A., & Schuetz, J. E. (1985). Infrared Studies of 2-Isopropenyl-2-Oxazoline Copolymers. Optica Publishing Group. Retrieved from [Link]

-

Optica Publishing Group. (n.d.). Infrared Studies of 2-Isopropenyl-2-Oxazoline Copolymers. Retrieved from [Link]

-

Veiga de Macedo, C., et al. (n.d.). FT-IR spectrum of poly(2-ethyl-2-oxazoline) at 70 uC and 16 MPa. ResearchGate. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. oakwoodchemical.com. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. ncbi.nlm.nih.gov. Retrieved from [Link]

-

MilliporeSigma. (n.d.). This compound. milliporesigma.com. Retrieved from [Link]

-

Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. Retrieved from [Link]

-

Carl ROTH. (n.d.). 4-Aminobenzonitrile. carlroth.com. Retrieved from [Link]

-

Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. rrpharmacology.penza-press.ru. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminobenzonitrile. pubchem.ncbi.nlm.nih.gov. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aniline. webbook.nist.gov. Retrieved from [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. Retrieved from [Link]

-

ResearchGate. (n.d.). The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. Retrieved from [Link]

-

Wiley Online Library. (2005). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. onlinelibrary.wiley.com. Retrieved from [Link]

-

Cho, S. Y., et al. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6711-6716. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 2-Oxazoline synthesis [organic-chemistry.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 4-アミノベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. This compound [oakwoodchemical.com]

- 9. Aniline(62-53-3) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. OPG [opg.optica.org]

- 13. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline (CAS: 54472-46-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Chemical Identity and Structure

Chemical Name: this compound[1][2][3]

CAS Number: 54472-46-7[1][2][3]

Molecular Formula: C₉H₁₀N₂O[1][2][3]

Molecular Weight: 162.19 g/mol [1][2][3]

The molecular structure of this compound features a central aniline core substituted at the para-position with a 4,5-dihydro-1,3-oxazole (also known as a 2-oxazoline) ring. The oxazoline ring is a five-membered heterocycle containing one nitrogen and one oxygen atom. This unique combination of a reactive aniline moiety and a versatile oxazoline heterocycle makes it an interesting candidate for various applications.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This data is essential for designing experimental protocols, including reaction conditions and purification methods.

| Property | Value | Source |

| Molecular Weight | 162.19 g/mol | [1][2][3] |

| Molecular Formula | C₉H₁₀N₂O | [1][2][3] |

| Melting Point | 160-161 °C | |

| Solubility | No specific data available. General solubility for similar aromatic amines suggests solubility in polar organic solvents like DMSO, DMF, and alcohols, with limited solubility in water and nonpolar solvents. | |

| Appearance | Expected to be a solid at room temperature. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the condensation of a nitrile with ethanolamine. A general and efficient procedure is outlined below.[1]

Reaction Scheme:

Figure 2: Synthesis of this compound.

Detailed Experimental Protocol:

This protocol is based on a general procedure for the condensation of nitriles with ethanolamine and should be optimized for specific laboratory conditions.[1]

-

Reaction Setup: In a clean, dry reaction vessel, combine the starting nitrile (1 mmol), ethanolamine (3 mmol), and a catalytic amount of a suitable Ruthenium(II) complex (e.g., 4 mol%).

-

Reaction Conditions: Stir the reaction mixture at 90 °C for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL).

-

Filter the solution to remove the solid catalyst.

-

Wash the collected solid with additional ethyl acetate.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel. A suitable eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 50:50 v/v).

-

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

-

Aromatic Protons: Two distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the ortho and meta protons of the aniline ring. The integration of these signals would be 2H each.

-

Oxazoline Protons: Two triplets (or more complex multiplets) in the upfield region (typically δ 3.5-4.5 ppm), corresponding to the two methylene groups (-CH₂-) of the dihydrooxazole ring. Each signal would integrate to 2H.

-

Amine Protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Signals in the aromatic region (typically δ 110-150 ppm). The carbon attached to the amino group would be shifted upfield, while the carbon attached to the oxazoline ring would be shifted downfield.

-

Oxazoline Carbons: A signal for the imine carbon (C=N) in the downfield region (typically δ 160-170 ppm) and signals for the two methylene carbons in the upfield region (typically δ 50-70 ppm).

FT-IR Spectroscopy:

-

N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ characteristic of the primary amine (-NH₂).

-

C=N Stretching: A sharp absorption band around 1640-1690 cm⁻¹ corresponding to the imine bond in the oxazoline ring.

-

C-O Stretching: A strong band in the region of 1050-1250 cm⁻¹ due to the C-O bond in the oxazoline ring.

-

Aromatic C-H and C=C Stretching: Characteristic absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 162, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Fragmentation would likely involve the loss of small neutral molecules from the oxazoline ring and cleavage of the bond between the aromatic ring and the oxazoline moiety.

Potential Biological and Pharmacological Significance

The oxazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4] While specific pharmacological data for this compound is limited in the public domain, the presence of both the aniline and oxazoline moieties suggests several potential avenues for investigation.

Potential Therapeutic Areas:

-

Antifungal Agents: Oxazoline derivatives have shown promise as antifungal agents, with some compounds exhibiting inhibitory activity against various fungal strains.[4] The mechanism of action may involve the inhibition of essential fungal enzymes.

-

Anticancer Activity: The aniline and substituted aniline moieties are present in numerous anticancer drugs. The combination with the oxazoline ring could lead to novel compounds with antiproliferative properties.

-

Antibacterial and Anti-inflammatory Properties: The oxazoline ring system is a component of various natural and synthetic compounds with antibacterial and anti-inflammatory effects.[4]

Mechanism of Action Considerations:

The biological activity of this compound would likely be influenced by the interplay between the electron-donating aniline group and the oxazoline ring. The aniline nitrogen can participate in hydrogen bonding and other interactions with biological targets, while the oxazoline ring can act as a rigid scaffold to orient key pharmacophoric features.

Figure 3: Potential biological activities stemming from the structural components of this compound.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a chemical structure that suggests significant potential for applications in medicinal chemistry and materials science. The presence of the versatile oxazoline ring, coupled with the reactive aniline moiety, makes it an attractive building block for the development of novel therapeutic agents and functional materials.

Future research should focus on a more detailed characterization of its physicochemical properties, including a comprehensive analysis of its spectroscopic data and solubility profile. Furthermore, systematic in vitro and in vivo studies are warranted to explore its pharmacological profile and elucidate its mechanism of action in various biological systems. Such investigations will be crucial in unlocking the full potential of this promising chemical entity.

References

- Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (2023). MDPI.

- Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (2023).

- Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. (2024). Research Results in Pharmacology.

-

This compound - Oakwood Chemical. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

A Technical Guide to the Biological Activities of 4-Aminophenyl Oxazoline Derivatives

Abstract: The oxazoline ring is a privileged five-membered heterocyclic motif that constitutes the core of numerous biologically active compounds. Its unique structural and electronic properties, combined with its synthetic accessibility, have made it a cornerstone in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of a specific, highly promising subclass: 4-aminophenyl oxazoline derivatives. We will dissect their synthetic pathways, explore the broad spectrum of their biological activities—including antimicrobial, anticancer, and anti-inflammatory effects—and delve into their mechanisms of action and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Oxazoline Scaffold in Medicinal Chemistry

Oxazoline derivatives are prevalent in a wide array of natural products and medicinally significant compounds.[1][2][3] The stability of the oxazoline ring to various reaction conditions, including resistance to weak acids, bases, and oxidation, makes it an ideal scaffold for building complex molecular architectures.[4] The introduction of a 4-aminophenyl group creates a key structural anchor, providing a site for further functionalization and a crucial pharmacophore for interacting with biological targets. This amino group can act as a hydrogen bond donor or be used as a synthetic handle to introduce diverse substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological efficacy. This guide focuses specifically on derivatives bearing this feature, examining the scientific basis for their therapeutic potential.

Synthetic Strategies for 4-Aminophenyl Oxazoline Derivatives

The synthesis of 2-oxazolines is well-established, typically involving the cyclization of a β-hydroxy amide intermediate.[3] For derivatives containing the 4-aminophenyl moiety, the synthesis logically begins with precursors bearing either a nitro or a protected amino group, which is later reduced or deprotected.

Core Synthesis via Dehydrative Cyclization

The most common route involves the reaction of a 2-amino alcohol with a derivative of 4-nitrobenzoic acid or 4-aminobenzoic acid. The choice of a nitro precursor is often strategic, as the nitro group is readily reduced to the target amino group in a late-stage synthetic step, avoiding potential interference from the reactive amine during the oxazoline ring formation.

Detailed Protocol: Synthesis of 2-(4-Nitrophenyl)-4,5-dihydrooxazole

-

Amide Formation: To a solution of 4-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂), add 2-aminoethanol (1.1 eq) and triethylamine (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude N-(2-hydroxyethyl)-4-nitrobenzamide.

-

Cyclization: Dissolve the crude amide in anhydrous DCM. Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C. The use of SOCl₂ facilitates the dehydrative cyclization to form the oxazoline ring.[5]

-

Stir the reaction at room temperature for 12-16 hours.

-

Carefully quench the reaction by pouring it into an ice-cold saturated NaHCO₃ solution. Extract the product with DCM, dry the combined organic layers, and concentrate.

-

Purify the crude product via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to obtain the 2-(4-nitrophenyl)oxazoline.

-

Reduction to Amine: Dissolve the nitrophenyl oxazoline in ethanol or methanol and add a catalyst such as Palladium on carbon (Pd/C, 10 mol%). Purge the flask with hydrogen gas (H₂) and stir under a hydrogen atmosphere (balloon pressure) for 6-8 hours.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final 2-(4-aminophenyl)oxazoline derivative.

The causality behind this multi-step process is clear: protecting the amine as a nitro group prevents side reactions during the amide formation and cyclization steps, which are often incompatible with free primary amines. The final reduction is a clean and efficient way to unmask the desired 4-amino functionality.

Caption: General workflow for synthesizing 4-aminophenyl oxazoline derivatives.

Spectrum of Biological Activities

The 4-aminophenyl oxazoline scaffold is a versatile platform that has demonstrated a wide range of biological activities. The primary amino group serves as a key point for molecular interactions or further derivatization, leading to potent agents in several therapeutic areas.

Antimicrobial Activity

Derivatives of this class have shown significant promise in combating microbial infections, including those caused by drug-resistant pathogens.[2] The mechanism often involves the disruption of bacterial cell integrity.

Mechanism of Action: Many cationic and amphiphilic oxazoline-based polymers act as synthetic antimicrobial peptides (SNAPs).[6] Their mechanism involves an initial electrostatic attraction to the negatively charged bacterial membrane, followed by the insertion of hydrophobic portions of the molecule into the lipid bilayer. This disrupts membrane potential, increases permeability, and leads to the leakage of essential cellular components, ultimately causing cell death.[6][7] Some studies also suggest a potential interaction with bacterial DNA, which could interfere with cell division.[6][7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

-

Inoculum: Prepare a bacterial suspension (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth) and a negative control (broth only).

-

Analysis: Incubate the plate at 37 °C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Caption: Proposed mechanism of action for antimicrobial oxazoline derivatives.

Anticancer Activity

The 4-aminophenyl oxazoline framework is also a feature in molecules designed as anticancer agents. Their activity can stem from the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action: Certain derivatives have been identified as potent inhibitors of crucial signaling pathways. For example, oxazolo[5,4-d]pyrimidine derivatives, which can be synthesized from amino-oxazole precursors, have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR).[9] Inhibition of these receptor tyrosine kinases blocks downstream signaling cascades that are vital for tumor angiogenesis, cell proliferation, and metastasis. Other related compounds have been shown to induce cell cycle arrest and apoptosis, sometimes by causing abnormalities in centrosome formation.[10]

Quantitative Data: The efficacy of anticancer compounds is often measured by their half-maximal inhibitory concentration (IC₅₀).

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives | HeLa | 10.64 - 33.62 | [11] |

| Oxazolo[5,4-d]pyrimidine derivatives (VEGFR2 inhibitors) | HUVEC | ~0.3 | [9] |

| Oxazolo[5,4-d]pyrimidine derivatives (EGFR inhibitors) | Various | 0.006 - 0.007 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 4-aminophenyl oxazoline derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value from the dose-response curve.

Anti-inflammatory Activity

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases. Pyrazole and oxazole derivatives have been investigated as anti-inflammatory agents, often by targeting enzymes in the inflammatory cascade.[12][13]

Mechanism of Action: The anti-inflammatory effects of related heterocyclic compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[14] More recent studies on complex heterocyclic systems have shown that they can also inhibit the lipopolysaccharide (LPS)-induced activation of the nuclear factor κB (NF-κB) transcriptional pathway, a central regulator of inflammation.[15] Some compounds have also been predicted to be ligands for mitogen-activated protein kinases (MAPKs) such as JNK3, which play a key role in the inflammatory response.[15]

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is crucial for rational drug design. For 4-aminophenyl oxazoline derivatives, SAR studies provide a roadmap for optimizing potency and selectivity.

-

Substitution on the Phenyl Ring: The electronic nature of substituents on the phenyl ring can drastically alter activity. Electron-withdrawing groups, such as halogens (Cl, Br) or nitro (NO₂) groups, often enhance antimicrobial or anticancer activity.[11][16] This may be due to modified electronic properties that improve binding to the target protein or enhance cell permeability.

-

The 4-Amino Group: This group is a critical anchor. Acylation or sulfonylation of this amine can lead to derivatives with improved potency. For example, converting the amine to an N-mesyl group has been shown to improve antibacterial activity in related quinazolinone scaffolds.[16] It also provides a vector for attaching larger moieties to probe different regions of a target's binding pocket.

-

The Oxazoline Ring: Modifications to the oxazoline ring itself, such as introducing substituents at the C4 or C5 positions (often derived from different amino alcohols), can influence the stereochemistry and conformational rigidity of the molecule, which is critical for chiral recognition at the active site of a biological target.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.com [ijpsr.com]

- 3. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxazoline - Wikipedia [en.wikipedia.org]

- 5. Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03910A [pubs.rsc.org]

- 6. Mechanism of Action of Oxazoline‐Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action of Oxazoline-Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Designing, synthesis, and antimicrobial action of oxazoline and thiazoline derivatives of fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

The Evolving Landscape of Drug Discovery: A Deep Dive into the Structure-Activity Relationships of 4-(Oxazolin-2-yl)aniline Analogues

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of modern medicine, with heterocyclic compounds forming the bedrock of many successful drugs. Among these, the 4-(oxazolin-2-yl)aniline scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 4-(oxazolin-2-yl)aniline analogues, offering insights into their design, synthesis, and biological evaluation to empower researchers in the development of next-generation therapeutics. The oxazoline ring, a five-membered heterocyclic moiety, is a key component in many biologically active compounds and serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1][2]

The 4-(Oxazolin-2-yl)aniline Scaffold: A Privileged Motif in Medicinal Chemistry

The 4-(oxazolin-2-yl)aniline core, characterized by an aniline ring substituted with an oxazoline group at the fourth position, presents a unique combination of structural features that are amenable to chemical modification. This versatility allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for drug discovery campaigns. Analogues of this scaffold have shown promise in a variety of therapeutic areas, including as antimicrobial[3], anticancer[4], and neuroprotective agents through the inhibition of monoamine oxidase (MAO)[5]. The inherent biological activity of the oxazoline moiety itself contributes significantly to the therapeutic potential of these compounds.[1]

The core structure allows for systematic modifications at three key positions: the aniline ring, the oxazoline ring, and the amino group of the aniline moiety. Each of these regions can be independently or concurrently modified to probe the chemical space and optimize for potency, selectivity, and pharmacokinetic properties.

Strategic Approaches to Elucidate Structure-Activity Relationships

The systematic investigation of how chemical structure influences biological activity is the essence of SAR studies. For 4-(oxazolin-2-yl)aniline analogues, this involves the synthesis of a library of related compounds with specific structural variations and their subsequent biological evaluation. The insights gained from these studies are critical for rational drug design.

Key Regions for Structural Modification

The 4-(oxazolin-2-yl)aniline scaffold offers several avenues for structural diversification to build a comprehensive SAR profile. The following diagram illustrates the primary points of modification:

Caption: Key modification points on the 4-(oxazolin-2-yl)aniline scaffold for SAR studies.

Synthesis of Analogues: Building the Chemical Library

The synthesis of a diverse library of analogues is fundamental to any SAR study. A general synthetic approach to 4-(oxazolin-2-yl)aniline derivatives often starts from commercially available starting materials, such as 4-aminobenzoic acid or its derivatives.

Experimental Protocol: General Synthesis of 4-(Oxazolin-2-yl)aniline Analogues

-

Amide Formation: React 4-aminobenzoic acid with an appropriate amino alcohol (e.g., 2-amino-2-methyl-1-propanol) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to an acid chloride followed by reaction with the amino alcohol.

-

Cyclization to Oxazoline: The resulting amide is then cyclized to form the oxazoline ring. This is typically achieved by treatment with a dehydrating agent such as thionyl chloride or by using a milder reagent like the Burgess reagent.

-

Purification: The crude product is purified using column chromatography on silica gel to yield the desired 4-(oxazolin-2-yl)aniline analogue.

This synthetic scheme can be adapted to introduce substituents on both the aniline and oxazoline rings by using appropriately substituted starting materials. The amino group can be further derivatized in subsequent steps.[6]

Biological Evaluation: Uncovering Therapeutic Potential

A crucial aspect of SAR studies is the biological evaluation of the synthesized analogues. The choice of assays depends on the therapeutic target of interest. Based on existing literature for related oxazoline-containing compounds, key biological activities to investigate include antimicrobial, anticancer, and MAO inhibitory effects.

Antimicrobial Activity

Oxazoline and thiazoline derivatives have been designed and synthesized as potential antimicrobial agents.[3] The antimicrobial activity of 4-(oxazolin-2-yl)aniline analogues can be assessed using standard methods such as the broth microdilution method to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.[3]

Anticancer Activity

The anticancer potential of these compounds can be evaluated through in vitro cytotoxicity assays against various cancer cell lines.[4] For instance, the GI50 (concentration causing 50% growth inhibition) can be determined to compare the potency of different analogues.[4] Mechanistic studies can further explore the mode of action, such as the induction of apoptosis or cell cycle arrest.

Monoamine Oxidase (MAO) Inhibition

Several heterocyclic compounds, including those with an oxazole ring, have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurodegenerative diseases and depression.[5][7] The inhibitory activity of the synthesized analogues against MAO-A and MAO-B can be determined using established enzymatic assays.

Deciphering the Structure-Activity Relationship: Key Findings and Insights

While a comprehensive SAR study on 4-(oxazolin-2-yl)aniline analogues is still an evolving area of research, we can extrapolate key principles from studies on related heterocyclic scaffolds. The following table summarizes potential SAR trends based on modifications at different positions of the core structure.

| Modification Site | Structural Change | Potential Impact on Activity | Rationale/Supporting Evidence |

| Aniline Ring | Introduction of electron-withdrawing groups (e.g., halogens) | May enhance antimicrobial or anticancer activity. | Halogenated anilines are common in bioactive compounds and can improve membrane permeability and binding interactions.[8] |

| Introduction of electron-donating groups (e.g., methoxy) | Could modulate MAO inhibitory activity and selectivity. | Substituent effects on the aromatic ring can influence binding to the active site of enzymes. | |

| Oxazoline Ring | Substitution at the 4- and/or 5-positions | Can significantly impact potency and selectivity. | Steric bulk and electronic properties of substituents can influence ligand-receptor interactions. For oxazolidinones, C-5 substituents are crucial for antibacterial potency.[9] |

| Chiral centers on the oxazoline ring | May introduce stereoselectivity in biological activity. | Enantiomers often exhibit different pharmacological profiles. | |

| Amino Group | Acylation or sulfonylation | Can alter solubility, metabolic stability, and target engagement. | Derivatization of the amino group is a common strategy to modulate pharmacokinetic properties. |

| Incorporation into a heterocyclic ring | May lead to novel biological activities. | Fusing the aniline nitrogen into another ring system can drastically change the overall shape and electronic properties of the molecule. |

The following workflow diagram illustrates the iterative process of an SAR study for 4-(oxazolin-2-yl)aniline analogues:

Caption: Iterative workflow for SAR studies of 4-(oxazolin-2-yl)aniline analogues.

Future Directions and Conclusion

The 4-(oxazolin-2-yl)aniline scaffold represents a promising starting point for the development of novel therapeutic agents. The versatility of its structure allows for extensive chemical modifications, enabling the exploration of a vast chemical space to identify compounds with improved potency, selectivity, and drug-like properties. Future SAR studies should focus on building larger and more diverse libraries of analogues and evaluating them against a broader range of biological targets. The integration of computational modeling and in silico screening can further accelerate the discovery process by predicting the activity of virtual compounds and prioritizing synthetic efforts.

This guide has provided a framework for understanding and conducting SAR studies on 4-(oxazolin-2-yl)aniline analogues. By systematically exploring the relationship between chemical structure and biological function, researchers can unlock the full therapeutic potential of this versatile scaffold and contribute to the development of innovative medicines for a variety of diseases.

References

-

ScienceDirect. 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available from: [Link]

-

PubMed. Designing, synthesis, and antimicrobial action of oxazoline and thiazoline derivatives of fatty acid esters. Available from: [Link]

-

International Journal of Research in Pharmaceutical and Chemical Sciences. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available from: [Link]

-

MySkinRecipes. 4-(Oxazol-2-yl)aniline. Available from: [Link]

-

ResearchGate. Structure activity relationship of the synthesized compounds. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. Available from: [Link]

-

ResearchGate. Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. Available from: [Link]

-

National Center for Biotechnology Information. Oxazolidinones as versatile scaffolds in medicinal chemistry. Available from: [Link]

-

Request PDF. ChemInform Abstract: Oxazolines: Their Synthesis and Biological Activity. Available from: [Link]

-

PubMed. 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors. Available from: [Link]

-

ARKIVOC. Synthesis and biological evaluation of some new 2-oxazoline and salicylic acid derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Available from: [Link]

-

PubMed. Oxazolidinone structure-activity relationships leading to linezolid. Available from: [Link]

-

MDPI. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Novel Pharmacophores Incorporating Imidazoline-Oxazoline Scaffold. Available from: [Link]

-

MDPI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available from: [Link]

-

PubMed. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Available from: [Link]

-

MDPI. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Available from: [Link]

-

ResearchGate. (PDF) Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Available from: [Link]

-

PubMed. Design and synthesis of new 4-pyrazolin-3-yl-1,2,3-triazoles and 1,2,3-triazol-4-yl-pyrazolin-1-ylthiazoles as potential antimicrobial agents. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Available from: [Link]

-

PubMed. Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. Available from: [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. researchgate.net [researchgate.net]

- 3. Designing, synthesis, and antimicrobial action of oxazoline and thiazoline derivatives of fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

Potential applications of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline in medicinal chemistry

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline

Executive Summary

The this compound scaffold, characterized by a 2-amino-oxazoline moiety attached to a benzene ring, represents a privileged structure in modern medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, positions it as a valuable starting point for drug discovery campaigns. The oxazoline ring is a key feature in numerous biologically active compounds, contributing to molecular stability, target binding, and favorable pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of the synthesis, derivatization, and potential therapeutic applications of this core, with a primary focus on oncology, supported by emerging evidence in antimicrobial and central nervous system (CNS) research.

The 2-Anilino-Oxazoline Scaffold: A Privileged Core

The core structure, this compound, combines an aromatic aniline unit with a saturated heterocyclic oxazoline ring. This unique combination offers several advantages for medicinal chemistry:

-

Synthetic Accessibility : The scaffold can be readily synthesized, most commonly through the metal-catalyzed condensation of 4-aminobenzonitrile with ethanolamine.[3] This allows for the efficient production of the core structure for further elaboration.

-

Vectors for Derivatization : The primary amino group on the aniline ring serves as a key handle for introducing a wide array of substituents. This allows for the fine-tuning of physicochemical properties and biological activity through techniques like amide coupling, reductive amination, and N-arylation.

-

Bioisosteric Potential : The oxazoline ring can act as a bioisostere for other functional groups, such as esters or amides, while offering improved metabolic stability.

-

Structural Rigidity and Conformational Control : The five-membered ring introduces a degree of rigidity, which can be advantageous for locking the molecule into a bioactive conformation for optimal target engagement.

Synthesis and Derivatization Strategies

Core Synthesis: Ruthenium-Catalyzed Cyclization

The synthesis of the this compound core is efficiently achieved via the cyclization of 4-aminobenzonitrile with ethanolamine. Ruthenium complexes have proven to be effective catalysts for this transformation.[3]

-

Reactant Charging : In a sealed reaction vessel, combine 4-aminobenzonitrile (1.0 eq), ethanolamine (3.0 eq), and a suitable Ruthenium(II) catalyst (e.g., [RuCl(CO)(PPh₃)₂(2-((2,6-dimethylphenylimino)methyl)quinolin-8-ol)], 4 mol%).[3]

-

Reaction Conditions : Stir the heterogeneous mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 90°C for 5 hours.[3] The reaction is typically run neat, without a solvent.

-

Work-up and Isolation : Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter to recover the solid catalyst.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate gradient (e.g., 50:50) to afford the pure product.[3]

-

Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Common derivatization pathways from the core scaffold.

Therapeutic Applications in Oncology

The anilino-heterocycle motif is a well-established pharmacophore in oncology. Derivatives have shown potent activity against various cancer cell lines, primarily through mechanisms involving microtubule dynamics and kinase inhibition. [4][5][6][7][8]

Mechanism of Action: Microtubule Destabilization

A significant body of research demonstrates that anilino-based heterocyclic compounds can function as potent inhibitors of tubulin polymerization. [4][6]By binding to the colchicine site on β-tubulin, these agents prevent the assembly of αβ-tubulin heterodimers into microtubules. This disruption of microtubule dynamics is catastrophic for rapidly dividing cancer cells.

-

Cell Cycle Arrest : The failure to form a functional mitotic spindle halts the cell cycle in the G2/M phase. [6]* Apoptosis Induction : Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death, characterized by mitochondrial depolarization and caspase-9 activation. [6][9]

Caption: Inhibition of tubulin polymerization leads to M-phase arrest.

Mechanism of Action: Kinase Inhibition

The anilino-pyrimidine and related anilino-quinazoline scaffolds are classic hinge-binding motifs found in numerous FDA-approved kinase inhibitors. By analogy, the this compound core is a promising platform for developing inhibitors of key oncogenic kinases.

-

VEGFR2 Inhibition : A series of 2-anilino-5-phenyloxazoles were identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase. [8]This kinase is a critical mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.

-

CDK4/HDAC Dual Inhibition : Novel 2-anilino-4-triazolpyrimidine derivatives have been developed as dual inhibitors of Cyclin-Dependent Kinase 4 (CDK4) and Histone Deacetylases (HDACs). [10]CDK4 is a key regulator of the G1/S phase transition in the cell cycle, while HDACs are involved in epigenetic regulation.

Structure-Activity Relationship (SAR) Insights

SAR studies on related anilino-heterocycles provide a roadmap for optimizing the this compound core.

-

Aniline Substitution is Key : The nature and position of substituents on the aniline ring are critical for antiproliferative activity. For tubulin inhibitors, small alkyl groups at the para-position, such as methyl (p-toluidino) or ethyl, often confer high potency. [4][6]* Synergistic Moieties : The aniline moiety frequently acts in concert with another aromatic system. For potent tubulin inhibition, a 3,4,5-trimethoxyphenyl ring is a recurring feature, mimicking the A-ring of colchicine. [4][6]* Hinge-Binding Elements : For kinase inhibition, the aniline nitrogen is crucial for forming hydrogen bonds with the kinase hinge region. Modifications to the oxazoline-bearing phenyl ring can be used to target specificity pockets within the ATP-binding site.

Anticancer Activity Data

The following table summarizes the cytotoxic activity of representative anilino-heterocycle derivatives against various human cancer cell lines.

| Compound Class | Derivative Substitution | Target Cell Line | IC₅₀ (nM) | Reference |

| 2-Anilino Triazolopyrimidine | p-toluidino (3d) | HeLa (Cervical) | 38 | [4] |

| 2-Anilino Triazolopyrimidine | p-toluidino (3d) | A549 (Lung) | 43 | [4] |

| 2-Anilino Triazolopyrimidine | p-toluidino (3d) | HT-29 (Colon) | 30 | [4] |

| 2-Anilino Triazolopyrimidine | p-ethylanilino (3h) | HeLa (Cervical) | 160 | [6] |

| 2-Morpholino-4-anilinoquinoline | 3,4-dichloroanilino (3d) | HepG2 (Liver) | 8.5 µM | [7] |

| Furoquinolone Intermediate | ethyl 2-anilino... (131) | HL-60 (Leukemia) | 23.5 µM | [9] |

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the antiproliferative effects of newly synthesized compounds on cancer cell lines.

-

Cell Seeding : Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 nM to 100 µM). Include vehicle-only (e.g., DMSO) and no-treatment controls.

-

Incubation : Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Emerging Applications: Antimicrobial and Antiviral Agents

While oncology is the most developed area, related scaffolds show promise as anti-infective agents.

-

Antifungal Activity : 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives have demonstrated excellent broad-spectrum antifungal activity against clinically relevant pathogens like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, with MIC values in the sub-micromolar range. [11]* Antibacterial/Antifungal Activity : 2-Arylamino-1,3-selenazoles, which are structurally analogous to the anilino-oxazoline core, have shown significant activity against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans). [12]* Antiviral Potential : Bicyclic isoxazoline derivatives have been identified with sub-micromolar activity against the influenza A (H1N1) virus, highlighting the potential of this class of heterocycles in antiviral drug discovery. [13] These findings suggest that a library of derivatives based on the this compound scaffold would be a valuable resource to screen for novel anti-infective agents.

-

Inoculum Preparation : Prepare a standardized suspension of the microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton) to a concentration of ~5 x 10⁵ CFU/mL.

-

Compound Dilution : In a 96-well plate, perform a two-fold serial dilution of the test compounds in broth.

-

Inoculation : Add an equal volume of the microbial inoculum to each well. Include positive (microbe, no drug) and negative (broth only) controls.

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

The this compound core is a versatile and promising scaffold for medicinal chemistry. The weight of the current evidence strongly supports its application in the development of novel anticancer agents, particularly as tubulin polymerization inhibitors and kinase inhibitors.

Future research in this area should focus on:

-

Systematic SAR Exploration : Synthesizing a focused library of derivatives to systematically probe the effects of substitution on the aniline ring and the oxazoline moiety to optimize potency and selectivity.

-

Mechanism Deconvolution : For novel active compounds, thoroughly investigating the precise molecular mechanism of action, including target identification and binding mode analysis through X-ray crystallography.

-

Pharmacokinetic Optimization : Profiling lead compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to identify candidates with suitable characteristics for in vivo studies.

-

Therapeutic Expansion : Screening libraries against a broader range of biological targets, including bacterial, fungal, viral, and CNS targets, to uncover new therapeutic opportunities.

References

- ChemicalBook. (n.d.). This compound synthesis.

- Matiadis, D., et al. (2011).

-

Brancale, A., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Pharmaceuticals (Basel), 15(8), 1031. Available from: [Link]

- Kumar, A., et al. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-46.

-

Peixoto, P. A., et al. (2021). Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles. Molecules, 26(24), 7705. Available from: [Link]

- Sanna, M., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Pharmaceuticals, 15(8), 1031.

-

ResearchGate. (n.d.). Some biologically active oxazoline derivatives. Retrieved from [Link]

-

Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3245-3255. Available from: [Link]

- Szychowski, K. A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(18), 4053.

-

Phosri, S., et al. (2018). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters, 16(5), 6731-6739. Available from: [Link]

- Fraley, M. E., et al. (2007). Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(11), 3058-3061.

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

MilliporeSigma. (n.d.). This compound. Retrieved from [Link]

- Bansal, S., & Halve, A. K. (2014). OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 5(11), 4601-4616.

-

Novikov, M. S., et al. (2021). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Pharmaceuticals, 14(11), 1146. Available from: [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Drug Design, Development and Therapy, 16, 1085-1100. Available from: [Link]

- Zhao, L., et al. (2022). Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 228, 113987.

-

Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.com [ijpsr.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline Derivatives

Executive Summary

The 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline scaffold represents a cornerstone for the development of novel therapeutic agents. Its significance lies in the 2-oxazoline ring, which serves as a highly effective bioisostere for the carboxylic acid group, a common pharmacophore often plagued by poor pharmacokinetic properties.[1] By replacing a carboxylic acid with this heterocyclic motif, medicinal chemists can often mitigate issues such as metabolic instability and limited membrane permeability, thereby enhancing a drug candidate's viability.[2][3] This guide provides an in-depth exploration of the synthesis of the core aniline scaffold, details proven experimental protocols, and discusses strategies for the subsequent discovery of novel derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical entity in their work.

The Strategic Advantage of the 2-Oxazoline Ring in Drug Design

In the iterative process of drug discovery, optimizing a lead compound's absorption, distribution, metabolism, and excretion (ADME) properties is as critical as enhancing its potency. Carboxylic acids, while effective at forming key interactions with biological targets, can present significant challenges due to their ionizable nature, which may lead to high plasma protein binding and poor cell penetration.[2]

Bioisosteric Replacement: A Core Principle

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a fundamental strategy in medicinal chemistry.[1][4] The 2-substituted-2-oxazoline ring has emerged as a premier non-classical bioisostere for the carboxylic acid moiety.[5] It is a neutral, stable heterocycle capable of acting as a hydrogen bond acceptor, thus mimicking the key interactions of a carboxylate group without the associated liabilities of a formal negative charge.[2][3] This substitution can lead to improved metabolic profiles and better tissue permeation.[6]

Caption: Bioisosteric replacement of a carboxylic acid with an oxazoline.

Synthesis of the Core Scaffold: this compound

The most direct and widely adopted method for synthesizing the title compound is the metal- or Lewis acid-catalyzed cyclocondensation of 4-aminobenzonitrile with 2-aminoethanol (ethanolamine).[7][8] This reaction is efficient and proceeds through the activation of the nitrile, followed by nucleophilic attack and subsequent cyclization.

The choice of catalyst is a critical parameter influencing reaction efficiency, time, and temperature. While various Lewis acids and metal complexes have been successfully employed, ruthenium and copper complexes have shown particular promise for achieving high yields under relatively mild conditions.[9][10]

Caption: Synthesis of the core 4-(oxazolinyl)aniline scaffold.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalytic system is paramount for successful synthesis. The following table summarizes representative conditions reported in the literature, highlighting the versatility of the nitrile-aminoalcohol condensation reaction.

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| [RuCl(CO)(PPh₃)₂(quin-ol)] | Neat (No Solvent) | 90 | 5 | 87 | [9] |

| Copper-NHC Complexes | Toluene | 110 | 24 | Good-Excellent | [10] |

| Zinc Iodide (ZnI₂) | Dichloromethane | Reflux | 12 | Moderate-Good | [7][8] |

| Catalyst-Free | Neat (High Temp) | 180-200 | 12-24 | Variable | [10] |

Detailed Experimental Protocol: Ruthenium-Catalyzed Synthesis

This protocol is adapted from a reported procedure and provides a reliable method for the gram-scale synthesis of this compound.[9]

Materials & Equipment:

-

4-Aminobenzonitrile

-

Ethanolamine (2-Aminoethanol)

-

Ruthenium(II) catalyst complex (e.g., [RuCl(CO)(PPh₃)₂(2-((2,6-dimethylphenylimino)methyl)quinolin-8-ol)])

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Silica gel for column chromatography

-

Round-bottom flask, condenser, magnetic stirrer/hotplate, standard glassware

-

Rotary evaporator

Workflow Diagram:

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, combine 4-aminobenzonitrile (1.0 eq), ethanolamine (3.0 eq), and the Ruthenium(II) complex (4 mol%).

-

Heating: Immerse the flask in a preheated oil bath at 90°C and stir the mixture vigorously for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

-

Catalyst Removal: Dilute the cooled reaction mixture with ethyl acetate (approx. 10 volumes) and filter the solution to remove the solid catalyst. The catalyst can often be washed with additional ethyl acetate, dried, and reused.

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude residue.

-

Purification: Purify the resulting residue by column chromatography on silica gel. A typical eluent system is a gradient of petroleum ether and ethyl acetate (e.g., starting from 70:30 and moving to 50:50).

-

Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent in vacuo to afford this compound as a pure solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Pathways to Novelty: Derivatization of the Core Scaffold

The true value of this compound lies in its potential as a versatile intermediate.[11][12] The primary amino group on the aniline ring is a reactive handle that allows for a wide array of chemical modifications to generate libraries of novel compounds for biological screening.

Key Derivatization Strategies:

-

N-Acylation/N-Sulfonylation: The amine can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form a diverse range of amides and sulfonamides. These modifications can profoundly impact the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds.

-

Diazotization and Azo Coupling: The primary aromatic amine can undergo diazotization to form a diazonium salt. This reactive intermediate can then be coupled with electron-rich aromatic compounds (like phenols or anilines) to synthesize novel azo compounds, which have applications as dyes and potential pharmacological agents.[13]

-

Reductive Amination: Reaction with aldehydes or ketones under reductive conditions can yield secondary or tertiary amines, providing a route to explore new substituent space and modulate basicity.

-

Buchwald-Hartwig/Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling reactions can be used to form C-N bonds with aryl halides, providing access to diarylamine structures.

The exploration of these derivatives has led to compounds with a range of biological activities, including anti-inflammatory and other therapeutic effects.[14][15]

Conclusion and Future Directions

The this compound scaffold is a synthetically accessible and highly valuable building block in modern drug discovery. Its role as a robust carboxylic acid bioisostere provides a clear rationale for its incorporation into medicinal chemistry programs. The straightforward synthesis from commercially available starting materials, coupled with the numerous possibilities for derivatization, ensures its continued relevance. Future research will likely focus on expanding the library of derivatives and exploring their potential against a wider range of biological targets, leveraging the favorable pharmacokinetic profile imparted by the oxazoline ring.

References

-

Kempe, K., Lobert, M., Hoogenboom, R., & Schubert, U. S. (2009). Screening the Synthesis of 2-Substituted-2-oxazolines. ACS Combinatorial Science, 11(4), 393–401. Available from: [Link]

-

ResearchGate. (2009). Screening the Synthesis of 2-Substituted-2-oxazolines | Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

-

Bloom, S., R Rosales, A., & Jurczyk, J. (2021). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. National Institutes of Health (PMC). Available from: [Link]

-

Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available from: [Link]

-

Knochel, P., et al. (2018). Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines. Chemistry – A European Journal. Available from: [Link]

-

Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Retrieved from [Link]

-

Knochel, P., et al. (2018). Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines. National Institutes of Health (PMC). Available from: [Link]

-

Zhang, Q., et al. (2022). Sulfur(IV)-mediated umpolung α-heterofunctionalization of 2-oxazolines. Chemical Science, 13, 5164-5170. Available from: [Link]

-

Khanum, S. A., Khanum, N. F., & Shashikanth, M. (2008). Synthesis and Anti-Inflammatory Activity of 2-aryloxy Methyl Oxazolines. Bioorganic & Medicinal Chemistry Letters, 18(16), 4597-601. Available from: [Link]

-

Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Retrieved from [Link]

-

Török, B., & Majer, Z. (2021). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 26(22), 6939. Available from: [Link]

-

Singh, P., et al. (2021). 2-Isoxazolines: A Synthetic and Medicinal Overview. ChemMedChem, 16(3), 437-454. Available from: [Link]

-

Bon, R. S., & Waldmann, H. (2010). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available from: [Link]

-